molecular formula C₃₀H₅₈N₆O₇ B1145053 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) CAS No. 173308-19-5

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

Katalognummer: B1145053
CAS-Nummer: 173308-19-5
Molekulargewicht: 614.82
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

The primary target of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is tumor cells . This compound is a macrocycle DOTA derivative designed for tumor pretargeting .

Mode of Action

DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . These antibodies can specifically bind to antigens expressed on the surface of tumor cells . This allows the compound to selectively target and accumulate in tumor tissues .

Biochemical Pathways

Once the compound is bound to the tumor cells, it can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on the cell surface . This process can be used to enhance the detection of tumor cells .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of DO3AtBu-N-(2-aminoethyl)ethanamide is the enhanced detection of tumor cells . By binding to tumor cells and chelating lanthanide ions, this compound can improve the sensitivity of bioassays used to detect antigens on the cell surface .

Action Environment

The action of DO3AtBu-N-(2-aminoethyl)ethanamide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the effectiveness of the compound in tumor pretargeting may be influenced by the specific characteristics of the tumor microenvironment, such as pH, temperature, and the presence of specific enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves multiple steps, starting with the preparation of the DOTA framework. The key steps include:

Industrial Production Methods

Industrial production of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) serves as a chelating agent for metal ions in various chemical reactions. It forms stable complexes with metals such as gadolinium and platinum, which are crucial for catalysis and material synthesis.

Bioconjugation

The aminoethyl group in the compound provides a reactive site for attaching to biomolecules like peptides, proteins, and antibodies. This property is essential for developing targeted therapies and diagnostics.

Radiolabeling

The DOTA moiety acts as a chelator for radiometals such as Gallium-68 and Yttrium-90. These radiolabeled compounds are used in:

  • Positron Emission Tomography (PET) imaging
  • Single Photon Emission Computed Tomography (SPECT) imaging
  • Targeted radiotherapy

Medical Imaging

The compound is utilized to create stable imaging agents that enhance the contrast in magnetic resonance imaging (MRI). Its ability to chelate paramagnetic ions improves the visibility of tissues and tumors during imaging procedures.

Tumor Targeting

Research indicates that 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) can be conjugated to antibodies for tumor targeting. This application allows for the selective delivery of therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects.

Case Study 1: Tumor Imaging

A study demonstrated the efficacy of a DOTA-conjugated antibody in targeting tumor cells in vivo. The compound was shown to significantly enhance the detection of tumors using MRI, indicating its potential for clinical applications in oncology diagnostics.

Case Study 2: Radiolabeled Agents

Another research highlighted the use of Gallium-68 labeled DOTA derivatives for PET imaging of neuroendocrine tumors. The study illustrated how 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) could effectively deliver radiometals to target tissues, improving diagnostic accuracy .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
ChemistryChelating agent for metal ionsStable complexes for catalysis
BioconjugationAttaching to biomolecules like proteinsTargeted therapies
RadiolabelingBinding radiometals for imagingEnhanced diagnostic capabilities
Medical ImagingCreating contrast agents for MRIImproved tissue visibility
Tumor TargetingConjugation with antibodies for selective deliveryIncreased treatment efficacy

Vergleich Mit ähnlichen Verbindungen

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities in their ability to form metal complexes but differ in their specific applications and properties.

Biologische Aktivität

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is a macrocyclic compound derived from DOTA (1,4,7,10-tetraazacyclododecane) that is primarily utilized in the field of bioconjugation and tumor targeting. Its unique structure allows for effective chelation of metal ions, making it a valuable tool in medical imaging and therapeutic applications.

  • Molecular Formula : C₃₀H₅₈N₆O₇
  • Molecular Weight : 614.82 g/mol
  • CAS Number : 173308-19-5

Biological Activity

The biological activity of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is characterized by its ability to target tumor cells effectively. This compound acts primarily through the following mechanisms:

  • Chelation of Metal Ions : The DOTA moiety forms stable complexes with metal ions such as Gallium-68, which is crucial for PET imaging applications .
  • Conjugation to Antibodies : The aminoethyl group provides a reactive site for conjugating with antibodies, enhancing the specificity of targeting tumor cells .
  • Tumor Targeting : The compound has been shown to improve the detection of tumor cells in various studies by binding to specific antigens present on their surface .

Pharmacokinetics

Research indicates that 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) exhibits favorable pharmacokinetic properties. For instance, studies involving radiolabeled peptides demonstrated high metabolic stability in plasma and efficient renal excretion in animal models. Tumor uptake profiles revealed significant accumulation in targeted tissues, with specific uptake values reported as high as 2.32% ID/g at one hour post-injection in MDA-MB-231 tumor models .

The mechanism by which 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) operates involves several biochemical pathways:

  • Binding to Tumor Cells : Once conjugated to antibodies or peptides, the compound binds to tumor-specific antigens.
  • Metal Ion Chelation : The chelation of lanthanide ions facilitates imaging and therapeutic applications by improving the contrast in imaging modalities like MRI and PET.
  • Influence of Environmental Factors : The solubility and stability of the compound can be affected by various solvents and environmental conditions, which may influence its efficacy .

Applications

The versatility of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) extends across multiple fields:

  • Medical Imaging : Used as a contrast agent for PET and MRI.
  • Therapeutic Development : Serves as a bioconjugation agent for targeted drug delivery systems.
  • Research Tool : Employed in studies examining metal ion interactions with biological molecules and cellular processes .

Case Studies

Several studies have highlighted the effectiveness of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in clinical and preclinical settings:

  • Tumor Imaging with Radiolabeled Peptides :
    • A study demonstrated that DOTA-coupled peptides showed rapid pharmacokinetics and high tumor uptake, suggesting potential for improved diagnostic imaging in oncology .
  • Bioconjugation Techniques :
    • Research into solid-phase synthesis methods has shown that DOTA derivatives can be efficiently linked to peptides, enhancing their targeting capabilities while maintaining stability during circulation .

Eigenschaften

IUPAC Name

tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPYCMMXREXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.